molecular formula C12H9IN2O4S B2947281 N-(4-iodophenyl)-2-nitrobenzenesulfonamide CAS No. 159048-83-6

N-(4-iodophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B2947281
CAS No.: 159048-83-6
M. Wt: 404.18
InChI Key: ZTAPIPKJZHGVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a nitrobenzenesulfonamide group

Scientific Research Applications

N-(4-iodophenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-2-nitrobenzenesulfonamide typically involves the iodination of a precursor compound followed by the introduction of the nitrobenzenesulfonamide group. One common method includes the diazotization of aniline derivatives followed by iodination using potassium iodide and sodium nitrite in an acidic medium. The resulting iodinated intermediate is then reacted with a sulfonamide derivative under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(4-iodophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: N-(4-aminophenyl)-2-nitrobenzenesulfonamide.

    Oxidation: Sulfonic acid derivatives.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their death. Additionally, the nitro group can undergo reduction within cells, generating reactive intermediates that can damage cellular components .

Comparison with Similar Compounds

Uniqueness: N-(4-iodophenyl)-2-nitrobenzenesulfonamide is unique due to its combination of an iodophenyl group with a nitrobenzenesulfonamide moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-iodophenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTAPIPKJZHGVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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